REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].CCO[CH2:12][CH3:13]>C(Cl)Cl>[N:1]1[CH:2]=[CH:3][CH:4]=[CH:5][C:12]=1[CH:13]=[N:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8]
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Name
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|
Quantity
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1.09 g
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1)O
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 17 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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2-pyridinecaroxaldehyde (0.95 mL, 10 mmol) was added to the above solution
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Type
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CUSTOM
|
Details
|
precipitate was formed
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Type
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FILTRATION
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Details
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The light yellow solid (1.52 g, 77%) was filtered
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Type
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CUSTOM
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Details
|
dried
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Reaction Time |
17 h |
Name
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|
Type
|
|
Smiles
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N1=C(C=CC=C1)C=NC1=C(C=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |